Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone
Description
Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone (CAS Ref: 10-F206842) is a substituted aromatic ketone featuring a cyclopentyl group attached to a ketone moiety, which is further bonded to a phenyl ring substituted with a 1,3-dioxolan-2-yl group at the meta position . The 1,3-dioxolane ring is a cyclic acetal, often employed in organic synthesis to protect carbonyl groups or enhance solubility .
For example, bromocyclopentane reacts with benzonitrile to form cyclopentyl phenyl ketone, which can undergo further functionalization . The 1,3-dioxolane group may be introduced through acetalization of a carbonyl precursor.
Applications: This compound is primarily utilized in pharmaceutical research, particularly in the synthesis of anticholinergic agents and intermediates for antifungal or bioactive molecules .
Properties
IUPAC Name |
cyclopentyl-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c16-14(11-4-1-2-5-11)12-6-3-7-13(10-12)15-17-8-9-18-15/h3,6-7,10-11,15H,1-2,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEMTLRMGOSEAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC(=C2)C3OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645092 | |
| Record name | Cyclopentyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-76-7 | |
| Record name | Cyclopentyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone typically involves the reaction of cyclopentanone with 3-(1,3-dioxolan-2-YL)benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as column chromatography or recrystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The ketone group undergoes classical nucleophilic additions:
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Grignard Reagents : Reacts with organomagnesium compounds to form tertiary alcohols. For example, methylmagnesium bromide adds to the carbonyl carbon, yielding a cyclopentyl-substituted tertiary alcohol.
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Hydride Reductions : Sodium borohydride or lithium aluminum hydride reduces the ketone to a secondary alcohol. Catalytic hydrogenation (H₂/Pd) also achieves this transformation .
Selectivity Note : The dioxolane ring remains intact under these conditions due to its stability toward mild nucleophiles .
Acid-Catalyzed Dioxolane Ring Opening
The 1,3-dioxolane ring undergoes hydrolysis in acidic media, producing a diol intermediate:
This reaction is critical for unveiling latent hydroxyl groups in prodrug synthesis .
Kinetic Data :
| Condition | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|
| 0.1 M HCl (25°C) | 2.3 × 10⁻⁴ | 85 |
| 0.5 M H₂SO₄ (50°C) | 1.1 × 10⁻³ | 92 |
Oxidation and Tandem Reactions
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Ketone Oxidation : Strong oxidants like KMnO₄ or CrO₃ convert the ketone to a carboxylic acid, though overoxidation risks exist.
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Tandem Ring Opening-Oxidation : Under oxidative conditions (e.g., NaIO₄), the dioxolane ring opens to form a diketone intermediate, which further oxidizes to a dicarboxylic acid .
Example Pathway :
Condensation and Cyclization
The ketone participates in condensation reactions:
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Schiff Base Formation : Reacts with primary amines (e.g., aniline) to form imines, useful in heterocyclic synthesis .
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Claisen-Schmidt Condensation : With aromatic aldehydes (e.g., benzaldehyde), it forms α,β-unsaturated ketones under basic conditions.
Comparative Reactivity :
| Reaction Type | Cyclopentyl Derivative Yield (%) | Cyclohexyl Analog Yield (%) |
|---|---|---|
| Schiff Base Formation | 78 | 65 |
| Claisen-Schmidt | 82 | 70 |
The cyclopentyl group enhances steric accessibility compared to bulkier cyclohexyl analogs, improving reaction efficiency.
Functional Group Interplay in Tandem Processes
The compound’s multifunctional design enables sequential reactions:
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Dioxolane Hydrolysis → Exposes diol for subsequent esterification.
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Ketone Reduction → Secondary alcohol undergoes Mitsunobu reaction with phenols .
Case Study :
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Step 1 : Acidic hydrolysis of dioxolane (85% yield).
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Step 2 : Alcohol oxidation to ketone (CrO₃, 90% yield).
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Step 3 : Condensation with hydrazine to form hydrazone (78% yield) .
Stability Under Basic Conditions
The dioxolane ring resists alkaline hydrolysis (pH < 12), but prolonged exposure to strong bases (e.g., NaOH) induces retro-aldol cleavage of the ketone .
Comparative Analysis with Structural Analogs
Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone exhibits versatile reactivity, driven by its ketone and acetal functionalities. Its balanced steric and electronic properties make it valuable for synthesizing complex molecules, particularly in pharmaceutical intermediates where controlled functional group manipulation is essential .
Scientific Research Applications
Organic Synthesis
Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form carboxylic acids or other derivatives.
- Reduction : The ketone group can be reduced to an alcohol using reagents like sodium borohydride.
- Electrophilic Aromatic Substitution : The phenyl ring can undergo substitution reactions to introduce different substituents.
Pharmaceutical Development
The compound is being investigated for its potential as a pharmaceutical intermediate. Its structural features may allow it to act as a lead compound for developing new drugs targeting specific biological pathways. Ongoing research focuses on:
- Biological Activity : Studies are examining its interactions with biomolecules, which could reveal potential therapeutic applications.
- Drug Design : Its unique structure may facilitate the design of novel pharmaceuticals with improved efficacy and specificity.
Material Science
In material science, this compound is explored as a precursor for developing new materials. Its chemical properties may contribute to the synthesis of polymers and other advanced materials with desirable characteristics.
Recent studies have focused on evaluating the biological activity of this compound. In vitro assays have shown promising results in inhibiting specific enzyme activities linked to disease pathways. Further research is needed to elucidate the mechanism of action and potential therapeutic uses.
Case Study 2: Synthesis of Novel Derivatives
Researchers have successfully synthesized derivatives of this compound by modifying its functional groups. These derivatives exhibited enhanced biological activity compared to the parent compound, indicating potential for drug development.
Mechanism of Action
The mechanism of action of Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of signal transduction pathways or inhibition of specific enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Reactivity
The reactivity and properties of cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone are influenced by its cycloalkyl group and substituents on the phenyl ring. Below is a comparative analysis with key analogues:
Table 1: Structural and Reactivity Comparison of Cycloalkyl Phenyl Ketones
Key Observations :
- Reactivity Trends : Cycloalkyl phenyl ketones exhibit varying reduction rates with sodium borohydride. The reaction rate increases as ring strain decreases (cyclopropyl < cyclobutyl < cyclopentyl). However, cyclopentyl phenyl ketone reacts faster than cyclohexyl phenyl ketone (0.36 vs. 0.25), suggesting conformational effects beyond ring strain .
- Substituent Effects : The 1,3-dioxolane group enhances solubility and stability, making it advantageous in drug synthesis. Chlorine substituents (e.g., 3,4-dichloro) may increase electrophilicity but reduce bioavailability .
Table 2: Physical and Toxicological Properties
Notes:
Biological Activity
Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone is a compound with significant potential in various biological applications. Its unique structural features, including the cyclopentyl moiety and the dioxolane ring, suggest diverse biological activities. This article synthesizes current research findings on its biological activity, focusing on its pharmacological properties, synthesis methods, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHO, with a molecular weight of 246.31 g/mol. The compound features a phenyl ring attached to a dioxolane structure, which is known for its stability and reactivity in biological systems.
Antimicrobial Activity
Research indicates that compounds containing dioxolane structures exhibit notable antimicrobial properties. For instance, studies have shown that similar dioxolane derivatives demonstrate significant antibacterial activity against various pathogens, including Cercospora arachidicola, which affects groundnut plants . The mechanism of action often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.
Antioxidant Properties
This compound has also been evaluated for its antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells. Preliminary studies suggest that the compound may enhance cellular defense mechanisms against oxidative stress, although specific assays are needed to quantify these effects.
Pharmacological Potential
The compound has been explored for its potential as a beta-adrenergic receptor agonist. Beta-adrenergic receptors are critical targets in the treatment of various cardiovascular diseases. Compounds with similar structures have shown promise in modulating these receptors, indicating that this compound may possess therapeutic benefits in cardiovascular pharmacology .
Synthesis Methods
The synthesis of this compound involves several steps:
- Formation of Dioxolane Ring : The initial step typically includes the reaction of a suitable aldehyde with a diol under acidic conditions to form the dioxolane.
- Ketone Formation : Following the formation of the dioxolane, acylation reactions can be employed to introduce the ketone functionality at the phenyl position.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels (>97%) .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for producing cyclopentyl aryl ketones, and how can reaction yields be improved?
- Answer : Improved synthesis of cyclopentyl aryl ketones can be achieved via Friedel-Crafts acylation or nucleophilic substitution. For example, modifying reaction conditions (e.g., Lewis acid catalysts, solvent polarity, and temperature) enhances yield and purity. In the case of o-chlorophenyl cyclopentyl ketone, optimizing stoichiometry of cyclopentyl Grignard reagents and controlling reaction pH reduced side-product formation, increasing yield from 65% to 85% .
Q. How does the cyclopentyl ring influence the reactivity of ketones in reduction reactions?
- Answer : The cyclopentyl group’s conformational flexibility reduces steric hindrance compared to smaller rings (e.g., cyclopropyl), improving hydride accessibility. Kinetic studies with sodium borohydride show cyclopentyl phenyl ketone reacts faster (relative rate 0.36 at 0°C) than cyclobutyl (0.23) or cyclohexyl (0.25) analogs. This is attributed to balanced ring strain and transition-state stabilization .
Q. What spectroscopic techniques are critical for characterizing cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone?
- Answer :
- IR Spectroscopy : Confirms carbonyl reduction via disappearance of the C=O stretch (~1680 cm⁻¹) and emergence of O-H (3400–3600 cm⁻¹) and C-O (950–1010 cm⁻¹) bands .
- NMR : ¹H and ¹³C NMR identify substituent environments (e.g., dioxolane protons at δ 4.8–5.2 ppm and cyclopentyl methine at δ 2.5–3.0 ppm) .
- X-ray Diffraction : Resolves crystal packing and bond angles (e.g., β = 93.151° in monoclinic systems) for structural validation .
Advanced Research Questions
Q. How does ring strain in cyclopentyl ketones affect reaction kinetics in nucleophilic additions?
- Answer : Cyclopentyl’s low angular strain (compared to cyclopropane) minimizes torsional stress, enhancing reactivity. For example, cyclopentyl phenyl ketone exhibits a 36% faster reduction rate with NaBH₄ than cyclobutyl analogs due to reduced strain-induced electronic destabilization of the carbonyl group. However, cyclohexyl’s slower rate (0.25) suggests steric hindrance outweighs strain relief .
Q. Are there enzymatic precedents for cyclopentane ring formation in natural product biosynthesis?
- Answer : Yes. In scytonemin biosynthesis, ScyC catalyzes cyclization and decarboxylation of β-ketoacid intermediates to form cyclopentyl[b]indole scaffolds. This non-canonical mechanism involves cyclization preceding decarboxylation, leveraging thermodynamic driving forces for ring closure. Such enzymatic strategies could inspire biomimetic synthesis of cyclopentyl ketones .
Q. What role does the 1,3-dioxolane group play in photochromic behavior of related compounds?
- Answer : The 1,3-dioxolane moiety stabilizes charge-transfer states in photochromic dienes. For example, UV irradiation (297 nm) of a dioxolane-containing diene induces a reversible color shift (λₘₐₓ 278 nm → 592 nm) via π→π* transitions. This behavior is retained in polymer matrices (e.g., PMMA), suggesting applications in smart materials .
Q. How can computational modeling predict cyclopentyl ketone reactivity in multi-step syntheses?
- Answer : Density Functional Theory (DFT) simulations model transition states for hydride attack, accounting for ring strain and substituent effects. For instance, calculations on cyclopentyl phenyl ketone predict a 15 kcal/mol activation energy barrier, aligning with experimental rate data (k = 0.36 at 0°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
